N-(4-bromophenethyl)-2-chloroacetamide
CAS No.:
Cat. No.: VC12942854
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrClNO |
|---|---|
| Molecular Weight | 276.56 g/mol |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C10H11BrClNO/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14) |
| Standard InChI Key | JSSGVZJAQJUAPO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCNC(=O)CCl)Br |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)CCl)Br |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Bromophenyl)-2-chloroacetamide features a bromophenyl group attached to the nitrogen of a chloroacetamide backbone. The IUPAC name for this compound is N-(4-bromophenyl)-2-chloroacetamide, and its canonical SMILES representation is C1=CC(=CC=C1NC(=O)CCl)Br. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 248.50 g/mol |
| Melting Point | 145–147°C (literature) |
| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DCM, DMF) |
| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |
The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the chloroacetamide group facilitates nucleophilic attacks, making the compound a flexible building block for further derivatization .
Synthesis and Optimization
Direct Amidation Route
The most common synthesis involves reacting 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–20°C for 16 hours, yielding the product in 97% purity .
Key Parameters:
-
Temperature Control: Maintaining 0–5°C during reagent addition minimizes side reactions.
-
Solvent Choice: Dichloromethane’s low polarity reduces byproduct formation.
-
Base Selection: Triethylamine scavenges HCl, shifting equilibrium toward product formation .
Alternative Coupling Methods
An alternative approach uses 4-bromoaniline and 2-chloroacetic acid with coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids harsh acyl chloride conditions, achieving yields of 80–85% under milder temperatures (25–40°C).
Biological Activity and Mechanisms
Antimicrobial Properties
N-(4-Bromophenyl)-2-chloroacetamide exhibits broad-spectrum activity against fungal and bacterial pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Fusarium oxysporum | 12.5–50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 50 |
The compound disrupts microbial cell membranes via halogen-mediated lipid peroxidation and inhibits ergosterol biosynthesis in fungi. Its chloroacetamide moiety also interferes with bacterial peptidoglycan crosslinking, enhancing efficacy against methicillin-resistant S. aureus (MRSA).
Industrial and Agricultural Applications
Pharmaceutical Intermediate
The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. For example, it serves as a key intermediate in synthesizing bromfenac, a COX-2 inhibitor used for postoperative pain.
Agrochemical Development
In agrochemistry, derivatives of N-(4-Bromophenyl)-2-chloroacetamide are incorporated into herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials show 90% efficacy against Amaranthus retroflexus at 2 kg/ha.
Material Science Innovations
The compound’s halogenated structure enhances polymer thermal stability. Incorporating it into polyamide resins increases glass transition temperatures (T₉) by 15–20°C, making these materials suitable for high-temperature coatings.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the phenyl ring’s substituents to enhance anticancer potency.
-
Green Synthesis Routes: Exploring biocatalytic methods using lipases or acyltransferases to reduce solvent waste.
-
Nanoparticle Drug Delivery: Encapsulating the compound in polymeric nanoparticles to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume